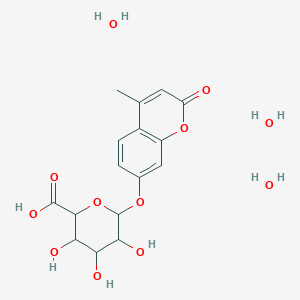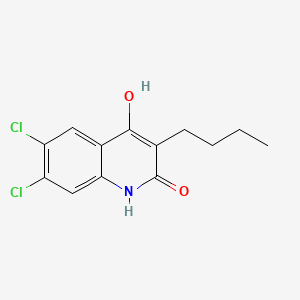
3-butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dichloroquinoline and butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst such as a base (e.g., sodium hydroxide).
Reaction Steps: The key steps include the alkylation of 6,7-dichloroquinoline with butylamine, followed by hydrolysis to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline ring or the substituents.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce new functional groups at the chlorine positions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6,7-dichloro-4-hydroxyquinolin-2(1H)-one: Lacks the butyl group, which may affect its biological activity.
3-butyl-4-hydroxyquinolin-2(1H)-one: Lacks the chlorine atoms, which could influence its reactivity and interactions.
6,7-dichloroquinolin-2(1H)-one: Lacks the hydroxyl group, potentially altering its chemical properties.
Uniqueness
3-butyl-6,7-dichloro-4-hydroxyquinolin-2(1H)-one is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and a butyl group may enhance its interactions with specific molecular targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C13H13Cl2NO2 |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
3-butyl-6,7-dichloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13Cl2NO2/c1-2-3-4-7-12(17)8-5-9(14)10(15)6-11(8)16-13(7)18/h5-6H,2-4H2,1H3,(H2,16,17,18) |
InChI Key |
HPKKSTXALNKAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC(=C(C=C2NC1=O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid](/img/structure/B13382025.png)
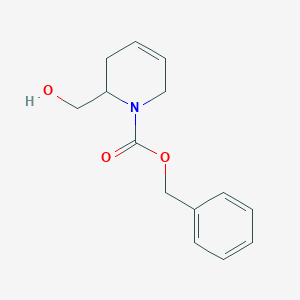
![4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B13382034.png)
![2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid](/img/structure/B13382039.png)

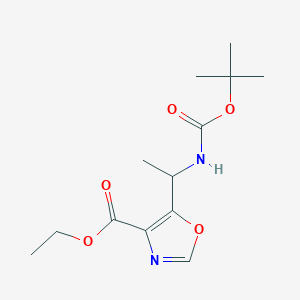
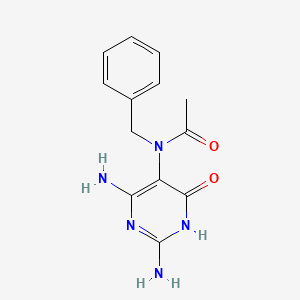
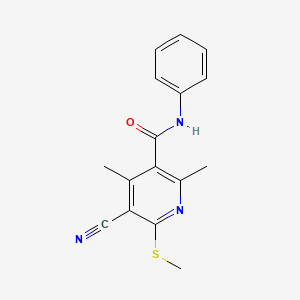
![5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13382065.png)
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B13382074.png)
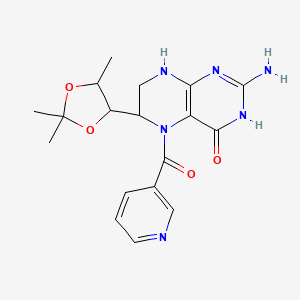
![cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]](/img/structure/B13382078.png)
